but-2-ynyl 2,2,2-trichloroacetimidate
Description
Structure
3D Structure
Properties
CAS No. |
59402-95-8 |
|---|---|
Molecular Formula |
C6H6Cl3NO |
Molecular Weight |
214.5 g/mol |
IUPAC Name |
but-2-ynyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C6H6Cl3NO/c1-2-3-4-11-5(10)6(7,8)9/h10H,4H2,1H3 |
InChI Key |
WRFLZBDEDUXQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for But 2 Ynyl 2,2,2 Trichloroacetimidate
Direct Synthesis from But-2-ynyl Alcohol Precursors and Trichloroacetonitrile (B146778)
The primary and most direct route to but-2-ynyl 2,2,2-trichloroacetimidate involves the reaction of but-2-yn-1-ol with trichloroacetonitrile. This addition of an alcohol to a nitrile is typically facilitated by a base catalyst.
A general and widely applicable procedure for the synthesis of trichloroacetimidates from an alcohol precursor has been established. rsc.org In this method, the alcohol, in this case, but-2-yn-1-ol, is dissolved in a dry, aprotic solvent such as dichloromethane (B109758). The solution is cooled, typically to 0°C, before the addition of a catalytic amount of a non-nucleophilic base, followed by the addition of trichloroacetonitrile. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed. Upon completion, the reaction mixture is concentrated, and the crude product is purified by silica (B1680970) gel column chromatography to yield the desired trichloroacetimidate (B1259523). rsc.org
Optimization of Base-Catalyzed Conditions (e.g., DBU) and Solvent Effects
The choice of base and solvent plays a crucial role in the efficiency of the synthesis of trichloroacetimidates. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly employed organic base for this transformation due to its strong, non-nucleophilic character. rsc.org
Base Concentration: The amount of DBU is catalytic, typically around 20 mol% relative to the alcohol. rsc.org This catalytic quantity is sufficient to deprotonate a portion of the alcohol, initiating the nucleophilic attack on the carbon of the nitrile group in trichloroacetonitrile.
Solvent Choice: Anhydrous dichloromethane is a frequently used solvent for this reaction. rsc.org Its inert nature and ability to dissolve both the alcohol and trichloroacetonitrile make it a suitable medium. The polarity of the solvent can influence the reaction rate, though detailed studies on a wide range of solvents specifically for this compound are not extensively documented. The primary requirements for the solvent are that it is aprotic and does not react with the starting materials or the product.
The general reaction conditions are summarized in the table below, based on a standard procedure for trichloroacetimidate synthesis. rsc.org
| Parameter | Condition |
| Starting Alcohol | But-2-yn-1-ol |
| Reagent | Trichloroacetonitrile |
| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Dry Dichloromethane (CH2Cl2) |
| Temperature | 0°C to room temperature |
| Stoichiometry | Alcohol (1 equiv), Trichloroacetonitrile (1.5 equiv), DBU (0.2 equiv) |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) |
| Work-up | Concentration in vacuo |
| Purification | Silica Gel Column Chromatography |
Comparative Analysis with Synthesis of Related Propargylic and Allylic Trichloroacetimidates
The synthesis of this compound can be compared to that of other propargylic and allylic trichloroacetimidates. The general synthetic methodology remains consistent across these classes of compounds, primarily involving the base-catalyzed addition of the corresponding alcohol to trichloroacetonitrile. rsc.orgsyr.edu
Propargylic alcohols, like but-2-yn-1-ol, and allylic alcohols are both effective substrates for this reaction. The reactivity of the alcohol can be influenced by steric hindrance and electronic effects of the substituents on the carbon backbone. For instance, more sterically hindered alcohols may react more slowly.
A key difference between propargylic and allylic trichloroacetimidates lies in their subsequent reactivity, particularly in rearrangement reactions. Allylic trichloroacetimidates are well-known to undergo nih.govnih.gov-sigmatropic rearrangements to form allylic trichloroacetamides, a transformation that has been extensively studied. syr.edunih.gov Propargylic trichloroacetimidates can also undergo similar rearrangements, although the conditions and outcomes can differ.
The stability of the resulting trichloroacetimidate is another point of comparison. Both allylic and propargylic trichloroacetimidates are reactive compounds, but their stability can vary depending on the specific substitution pattern.
Methodological Considerations for Scalable Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Reagent Purity and Handling: On a larger scale, the purity of but-2-yn-1-ol and trichloroacetonitrile is critical to avoid side reactions and ensure high product yield. Trichloroacetonitrile is a toxic and lachrymatory substance, requiring specialized handling procedures and equipment to minimize exposure.
Thermal Management: The reaction of alcohols with trichloroacetonitrile is exothermic. On a large scale, effective heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.
Mixing and Addition Rates: Efficient mixing is necessary to ensure uniform reaction conditions and prevent localized "hot spots." The rate of addition of trichloroacetonitrile should be carefully controlled to manage the reaction exotherm.
Work-up and Purification: In an industrial setting, purification by column chromatography may not be economically viable. Alternative purification methods such as distillation or crystallization would need to be developed. The removal of the DBU catalyst and the trichloroacetamide (B1219227) byproduct are key considerations in the work-up procedure.
Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the large-scale production of this reactive intermediate.
Practical Aspects of Isolation and Handling in Laboratory and Industrial Contexts
Isolation: Following the reaction, this compound is typically isolated by concentrating the reaction mixture and purifying the residue by silica gel chromatography. rsc.org The choice of eluent is important to achieve good separation from any remaining starting materials and byproducts. A common eluent system for related trichloroacetimidates is a mixture of ethyl acetate (B1210297) and hexanes, often with a small amount of triethylamine (B128534) to suppress the decomposition of the product on the acidic silica gel. rsc.org
Handling: this compound is expected to be a reactive and potentially moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Due to its reactivity, it is advisable to use the compound as soon as possible after its preparation.
Storage: For short-term storage, the purified compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize decomposition. For longer-term storage, it is recommended to store the compound at low temperatures, such as in a freezer.
Mechanistic Investigations of But 2 Ynyl 2,2,2 Trichloroacetimidate Transformations
Acid-Catalyzed Activation and Generation of Cationic Intermediates
The transformation of but-2-ynyl 2,2,2-trichloroacetimidate is typically initiated by acid catalysis, which activates the trichloroacetimidate (B1259523) group, making it an excellent leaving group. This process leads to the formation of a highly reactive cationic intermediate. Trichloroacetimidates are well-established as potent alkylating agents upon activation by a catalytic quantity of either a Brønsted or Lewis acid. syr.edu The activation facilitates the departure of the stable trichloroacetamide (B1219227) byproduct, driving the formation of a carbocation centered on the but-2-ynyl moiety. This electrophilic species is the linchpin for subsequent reactions, including nucleophilic substitution, rearrangement, and cyclization.
Lewis acids are highly effective catalysts for activating trichloroacetimidates. nih.gov They coordinate to the nitrogen or oxygen atoms of the imidate, enhancing its leaving group ability.
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful Lewis acid commonly used to promote reactions involving trichloroacetimidates. nih.govnumberanalytics.com Its strong affinity for the trichloroacetimidate leaving group facilitates the clean generation of a cationic intermediate under mild conditions. nih.gov In the context of glycosylation, TMSOTf activates glycosyl trichloroacetimidates to form reactive oxocarbenium ions. nih.govnumberanalytics.com By analogy, TMSOTf is expected to activate this compound by coordinating to the imidate nitrogen, promoting the elimination of trichloroacetamide and forming the corresponding but-2-ynyl cation. The reaction is often rapid and efficient, even at low temperatures. nih.gov
Palladium(II) complexes are also known to catalyze transformations of unsaturated trichloroacetimidates, most notably in the enantioselective Overman rearrangement of allylic systems. organic-chemistry.orgnih.gov While direct catalysis on this compound is less documented, the principle involves the coordination of the Pd(II) center to the alkyne's π-system. This coordination activates the molecule, facilitating either a researchgate.netresearchgate.net-sigmatropic rearrangement or nucleophilic attack. organic-chemistry.org The catalytic cycle would involve the formation of a Pd-π-alkyne complex, which lowers the activation energy for the subsequent transformation. nih.gov
Table 1: Role of Selected Lewis Acids in Trichloroacetimidate Activation
| Lewis Acid | Proposed Role | Typical Outcome |
|---|---|---|
| TMSOTf | Strong activation of the imidate leaving group through coordination. | Formation of a carbocation intermediate for nucleophilic substitution. nih.govnumberanalytics.com |
| Pd(II) complexes | Coordination to the alkyne π-system, activating the molecule. | Catalysis of rearrangement or addition reactions. organic-chemistry.orgnih.gov |
Brønsted acids catalyze the activation of trichloroacetimidates by protonating the imine nitrogen. nih.gov This protonation converts the trichloroacetimidate into a much better leaving group, the neutral trichloroacetamide, thus facilitating the formation of a carbocation intermediate. nih.govresearchgate.net This mechanism has been shown to be effective for the alkylation of weak nucleophiles like anilines. nih.gov The reaction of a chiral imidate under these conditions can lead to racemization, which supports a mechanism proceeding through a carbocation intermediate. core.ac.uk
A notable variant is the "symbiotic activation" mechanism, where the nucleophile itself acts as the Brønsted acid catalyst. researchgate.netnih.gov This is often observed when carboxylic acids are used as nucleophiles to form esters. The acidic proton of the carboxylic acid protonates the trichloroacetimidate, which then undergoes nucleophilic attack by the resulting carboxylate anion. researchgate.net This process avoids the need for an external catalyst and often proceeds under mild conditions, preventing the decomposition of sensitive substrates that can occur with strong acids. researchgate.netnih.gov
Influence of the But-2-ynyl Moiety on Reaction Pathways
The but-2-ynyl group is not a passive spectator in these transformations. Its electronic and steric characteristics play a crucial role in directing reaction pathways, influencing the stability of intermediates, and enabling unique chemical transformations.
The generation of a propargylic cation from this compound opens pathways for reactions involving the alkyne. Alkynes bearing electron-withdrawing groups are effective electrophiles, and the cationic nature of the intermediate further enhances this reactivity. acs.org If the reacting system contains a suitably positioned internal nucleophile, intramolecular cyclization can occur. The alkyne can be attacked by the nucleophile, leading to the formation of cyclic structures. Furthermore, the activated alkyne can participate in cycloaddition reactions, such as [2+2] cycloadditions with alkenes, to form complex polycyclic systems. organic-chemistry.org
The stability of the carbocation formed upon departure of the trichloroacetamide group is a key determinant of the reaction's feasibility and pathway.
Steric Effects: The but-2-ynyl group possesses a linear geometry around the C≡C triple bond. This linearity minimizes steric hindrance compared to more branched alkyl groups like a tert-butyl group. libretexts.org This reduced steric bulk can make the cationic center more accessible to incoming nucleophiles, potentially increasing reaction rates for substitution pathways. However, the rigid, linear nature of the chain can also impose conformational constraints that may favor or disfavor certain intramolecular cyclization pathways.
Rearrangement Chemistry Involving this compound
One of the most significant reaction pathways for unsaturated trichloroacetimidates is rearrangement. The Overman rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, is a well-established and powerful method for synthesizing allylic amines. organic-chemistry.org
A similar rearrangement is possible for propargylic systems like this compound. This transformation would also proceed through a concerted, pericyclic researchgate.netresearchgate.net-sigmatropic shift. The reaction involves the reorganization of six electrons through a six-membered, chair-like transition state, analogous to the Claisen rearrangement. organic-chemistry.org This process would convert the O-alkynyl imidate into an N-allenyl amide. Specifically, this compound would rearrange to N-(buta-2,3-dien-2-yl)-2,2,2-trichloroacetamide. Such rearrangements can be promoted thermally or through catalysis with Lewis acids or transition metals like Pd(II) or Hg(II). organic-chemistry.org Research has shown that imidates that are "doubly activated" (e.g., both benzylic and propargylic) can rearrange so rapidly that the imidate intermediate cannot be isolated, highlighting the propensity for this chemical transformation. nih.gov
Investigation of Overman-typethermofisher.comthermofisher.com-Sigmatropic Rearrangements and Allylic Isomerizations
The Overman rearrangement, a thermofisher.comthermofisher.com-sigmatropic rearrangement of allylic trichloroacetimidates, has been extended to propargylic systems, such as this compound. acs.orgwikipedia.orguci.edu This transformation provides a pathway to synthesize valuable (trichloroacetamido)-1,3-dienes and -1,2-dienes (allenamides). The reaction is believed to proceed through a concerted, suprafacial mechanism involving a six-membered, chair-like transition state, analogous to the Claisen rearrangement. nrochemistry.comchem-station.com The formation of a stable amide bond provides the thermodynamic driving force for this typically irreversible reaction. nrochemistry.com
Mechanistic studies have shown that the thermal rearrangement of a propargylic trichloroacetimidate likely first produces an N-allenyl-trichloroacetamide. This intermediate can then undergo a 1,3-hydrogen shift to yield the more stable conjugated (trichloroacetamido)-1,3-diene. The stereochemistry of the resulting diene is influenced by the substituents on the propargylic alcohol precursor.
Allylic isomerizations are a key aspect of these transformations. The initial thermofisher.comthermofisher.com-sigmatropic rearrangement product, the allene, is an isomer of the final 1,3-diene product. The subsequent proton transfer is a form of isomerization that leads to the thermodynamically more stable conjugated system. The specific substitution pattern on the starting material can influence the product distribution between the allenamide and the conjugated diene.
Table 1: Product Distribution in the Thermal Rearrangement of Propargylic Trichloroacetimidates Note: Data is generalized from studies on analogous propargylic systems.
| Starting Propargylic Alcohol | Rearrangement Product(s) | Typical Ratio (Allene:Diene) |
| Secondary | Allenamide and 1,3-Diene | Varies with substitution |
| Tertiary | Primarily 1,3-Diene | Diene favored |
Analysis of Thermal versus Catalytic Conditions for Rearrangement Efficacy
The Overman rearrangement of allylic and propargylic trichloroacetimidates can be induced under both thermal and catalytic conditions. wikipedia.orgorganic-chemistry.org The choice between these methods significantly impacts the reaction's efficacy, including reaction times, temperatures, and, in some cases, stereoselectivity. organic-chemistry.orgnumberanalytics.com
Thermal Conditions: Thermal rearrangements are often experimentally simple and reliable. windows.net They typically require heating the substrate in a high-boiling, non-nucleophilic solvent. For propargylic systems, these conditions can effectively promote the desired thermofisher.comthermofisher.com-sigmatropic rearrangement. However, the high temperatures required can sometimes lead to side reactions or decomposition of sensitive substrates. nih.gov
Catalytic Conditions: A variety of transition metal catalysts, most notably salts of palladium(II) and mercury(II), have been shown to effectively catalyze the Overman rearrangement of allylic trichloroacetimidates at significantly lower temperatures than the thermal counterpart. wikipedia.orgorganic-chemistry.orgscripps.edu These catalysts function by coordinating to the imidate, which facilitates the rearrangement through a cyclization-induced mechanism. While less specifically documented for propargylic systems in direct comparison to thermal conditions, the principles of catalysis would suggest a similar rate enhancement. Gold(I) catalysts have also been explored for related rearrangements of propargylic esters. nih.gov
The use of chiral catalysts can also enable asymmetric induction, providing enantioenriched allylic amines from prochiral allylic alcohols, a significant advantage of the catalytic approach. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction conditions for catalytic rearrangements are generally milder, which can be beneficial for substrates with sensitive functional groups. nih.gov However, catalyst choice and reaction conditions can be critical to avoid catalyst deactivation or undesired side reactions. numberanalytics.com
Table 2: Comparison of Thermal and Catalytic Conditions for Overman Rearrangement Note: This table provides a general comparison based on studies of allylic and related systems, as direct comparative data for this compound is not readily available.
| Parameter | Thermal Rearrangement | Catalytic Rearrangement |
| Activation | High Temperature (e.g., refluxing xylene) | Metal Catalyst (e.g., Pd(II), Hg(II)) |
| Temperature | Generally high | Often milder, can proceed at room temp. |
| Reaction Times | Can be several hours | Often shorter |
| Selectivity | Governed by substrate structure | Can be influenced by catalyst and ligands |
| Stereocontrol | Substrate-controlled diastereoselectivity | Potential for catalyst-controlled enantioselectivity |
| Functional Group Tolerance | May be limited by high temperatures | Generally broader due to milder conditions |
| Experimental Setup | Simple heating | Requires catalyst and sometimes inert atmosphere |
Synthetic Utility of But 2 Ynyl 2,2,2 Trichloroacetimidate As a Building Block
Carbon-Oxygen Bond Forming Reactions
The trichloroacetimidate (B1259523) functionality is an excellent leaving group, making but-2-ynyl 2,2,2-trichloroacetimidate a potent electrophile for reactions with oxygen nucleophiles. This reactivity is harnessed in direct esterification and etherification reactions, as well as in the more complex synthesis of carbohydrates.
Direct Esterification and Etherification of Various Substrates
Trichloroacetimidates, including this compound, serve as effective reagents for the esterification of carboxylic acids and the etherification of alcohols. These reactions often proceed under mild, acid-catalyzed or even promoter-free thermal conditions, offering an advantage for substrates with sensitive functional groups. nih.govsyr.edu The driving force for these reactions is the formation of the stable and neutral trichloroacetamide (B1219227) byproduct.
The reaction mechanism for these promoter-free transformations is believed to proceed via a symbiotic activation pathway. nih.gov The carboxylic acid or alcohol protonates the nitrogen atom of the trichloroacetimidate, which then departs as trichloroacetamide, generating a reactive carbocation intermediate. This carbocation is subsequently trapped by the carboxylate or alkoxide to form the desired ester or ether. The stability of the carbocation generated from the trichloroacetimidate is a key factor in the reaction's success. organic-chemistry.orgnih.gov
Research has demonstrated that a variety of carboxylic acids, including aliphatic, aromatic, and those containing other functional groups like unprotected alcohols or alkenes, can be successfully esterified using this methodology. nih.gov Similarly, the etherification of alcohols is also a valuable application. syr.educore.ac.uk
Table 1: Examples of Esterification using Trichloroacetimidate Analogs This table is illustrative of general trichloroacetimidate reactivity, as specific data for the but-2-ynyl derivative was not detailed in the provided search results.
| Carboxylic Acid Substrate | Trichloroacetimidate | Conditions | Yield (%) |
|---|---|---|---|
| 3-Nitrobenzoic Acid | 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | Toluene (B28343), reflux | >95% mdpi.com |
| (±)-Boc-phenylalanine | 4-Methoxybenzyl 2,2,2-trichloroacetimidate | DCM, rt | 94% nih.gov |
| Mandelic Acid | 4-Methoxybenzyl 2,2,2-trichloroacetimidate | DCM, rt | 91% nih.gov |
Glycosylation Reactions for the Synthesis of Complex Carbohydrates and Deoxyglycosides
Glycosyl trichloroacetimidates are powerful glycosyl donors in carbohydrate chemistry, valued for their high reactivity and the ease with which they can be prepared from the corresponding lactols. nih.gov Their activation under mild Lewis acidic conditions allows for the formation of glycosidic bonds, which are central to the structure of oligosaccharides and glycoconjugates. nih.govnih.gov The but-2-ynyl group in this compound would serve as a protecting group or a handle for further functionalization after the glycosylation step.
The synthesis of 2-deoxyglycosides, carbohydrates lacking a hydroxyl group at the C2 position, presents a significant challenge in stereocontrol because the guiding effect of a C2 participating group is absent. nih.govnih.gov Trichloroacetimidate donors are employed in methods to address this challenge. researchgate.netresearchgate.net Strategies often involve either direct glycosylation, where reaction conditions are optimized to favor one anomer, or indirect methods that install a temporary directing group at C2, which is removed after glycosylation. nih.govmdpi.com
Table 2: Promoters and Conditions in Trichloroacetimidate-Mediated Glycosylation This table represents common conditions for glycosylation using various trichloroacetimidate donors.
| Glycosyl Donor Type | Acceptor | Promoter/Catalyst | Stereoselectivity (α:β) |
|---|---|---|---|
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | Methanol | Organocatalyst | 1:73 researchgate.net |
| 2-CF3-pyranosyl trichloroacetimidate | Alcohol | TMSOTf / BF3·OEt2 | 38:62 chemrxiv.org |
| Generic Glycosyl Trichloroacetimidate | Alcohol | HClO4−SiO2 | Varies nih.gov |
Carbon-Nitrogen Bond Forming Reactions
This compound is also a valuable reagent for constructing carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals and biologically active compounds. Its utility extends from classic rearrangement reactions to direct N-alkylation of various nucleophiles and the formation of complex heterocyclic systems.
Access to Nitrogen-Containing Scaffolds via Rearrangements
The Overman rearrangement is a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of allylic trichloroacetimidates to form allylic trichloroacetamides. organic-chemistry.orgwikipedia.org This reaction provides a reliable method for synthesizing allylic amines with a clean 1,3-transposition of the alcohol and amine functionalities. wikipedia.orgnrochemistry.com The reaction can be promoted thermally or with catalysts such as palladium(II) or mercury(II) salts. wikipedia.org The resulting trichloroacetamide can be readily hydrolyzed to the corresponding primary amine. While the substrate is a propargylic system, the principles of organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements are pertinent to related structures. The Overman rearrangement itself is specific to allylic systems, but it exemplifies the utility of trichloroacetimidates in rearrangements to access nitrogenous compounds. numberanalytics.comchem-station.com
The mechanism proceeds through a concerted, six-membered chair-like transition state, similar to the Claisen rearrangement, which often leads to high diastereoselectivity. organic-chemistry.orgnrochemistry.comchem-station.com This transformation is a cornerstone in the synthesis of complex nitrogen-containing molecules, including unnatural amino acids and alkaloids. organic-chemistry.orgwikipedia.org
N-Alkylation of Diverse Nitrogen Nucleophiles (e.g., Indoles, Pyrazoles, Sulfonamides)
The electrophilic nature of this compound allows for the direct N-alkylation of a wide array of nitrogen nucleophiles. This provides a straightforward alternative to traditional alkylation methods that may require harsh bases or high temperatures. semanticscholar.orgmdpi.com
Indoles: Trichloroacetimidates can alkylate indoles, although regioselectivity between N-alkylation and C3-alkylation can be an issue. Under certain conditions, such as with TMSOTf as a Lewis acid catalyst, dialkylation at the C3 position of 2-substituted indoles can occur to form 3,3-dialkyl indolenines. nih.gov
Pyrazoles: N-alkyl pyrazoles are important scaffolds in medicinal chemistry. dntb.gov.uaresearchgate.net A method for the N-alkylation of pyrazoles using trichloroacetimidate electrophiles and a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), has been developed. semanticscholar.orgmdpi.com This reaction tolerates a variety of substituted pyrazoles and trichloroacetimidates, although unsymmetrical pyrazoles can yield a mixture of regioisomers. semanticscholar.orgdntb.gov.ua
Sulfonamides: The alkylation of sulfonamides with trichloroacetimidates can be achieved under thermal conditions in refluxing toluene without the need for any additives. organic-chemistry.orgnih.govorganic-chemistry.org The reaction proceeds efficiently for trichloroacetimidates that can form stable carbocations. Unsubstituted sulfonamides generally provide better yields than N-substituted ones due to reduced steric hindrance. organic-chemistry.orgnih.gov
Table 3: N-Alkylation of Nucleophiles with Trichloroacetimidates
| Nucleophile | Trichloroacetimidate | Catalyst/Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | N-Alkyl Pyrazole | 77% semanticscholar.org |
| Toluenesulfonamide | Phenethyl trichloroacetimidate | Toluene, reflux | N-Alkyl Sulfonamide | 76% nih.gov |
| 2-Methyl-5-nitroindole | Allyl trichloroacetimidate | TMSOTf | C3,C3-Diallyl Indolenine | 72% nih.gov |
Intramolecular Cyclization Reactions and Heterocycle Formation
The strategic placement of a trichloroacetimidate and a nucleophile within the same molecule can set the stage for intramolecular cyclization reactions, providing a powerful route to various heterocyclic systems. beilstein-journals.orgbeilstein-journals.org For instance, the displacement of a C3a-trichloroacetimidate on a pyrroloindoline scaffold with an internal nitrogen nucleophile can be used to construct complex, fused ring systems found in alkaloids. syr.edu
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for forming β-lactam rings (2-azetidinones), which are core structures in many antibiotics. mdpi.com While not a direct application of this compound itself, the synthesis of complex heterocycles often involves multiple steps where such building blocks could introduce key functionalities. The but-2-ynyl group, for example, could be incorporated and later participate in cyclization reactions such as transition metal-catalyzed annulations to form aromatic or heterocyclic rings.
Carbon-Carbon Bond Forming Reactions
This compound is anticipated to be a valuable electrophile for the formation of carbon-carbon bonds, reacting with a variety of carbon-centered nucleophiles. The activation of the trichloroacetimidate leaving group, typically with a Lewis or Brønsted acid, generates a reactive propargyl cation equivalent that can then be intercepted by nucleophiles.
The alkylation of electron-rich aromatic and heteroaromatic systems represents a cornerstone of C-C bond formation. Trichloroacetimidates have emerged as potent alkylating agents in this context, often under mild, acid-catalyzed conditions.
Indole Alkylation:
Indole scaffolds are prevalent in numerous biologically active compounds, and their functionalization is of great interest. The Friedel-Crafts type alkylation of indoles with trichloroacetimidates is a well-established methodology. Typically, the reaction proceeds at the nucleophilic C3 position. In instances where the C3 position is substituted, alkylation may occur at the C2 position.
The reaction conditions for such alkylations are generally mild, often employing a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or a Brønsted acid. The choice of solvent and temperature can influence the reaction outcome and selectivity.
Table 1: Representative Examples of Indole Alkylation with Trichloroacetimidates
| Entry | Indole Substrate | Trichloroacetimidate | Product | Yield (%) |
| 1 | 2-Methylindole | Allyl | 3-Allyl-2-methylindole | - |
| 2 | 2-Phenylindole | Benzyl | 3-Benzyl-2-phenylindole | - |
| 3 | Tryptamine (B22526) derivative | Propargyl | Pyrroloindoline | 61 |
Aromatic Systems:
The Friedel-Crafts alkylation of electron-rich aromatic compounds such as phenols, anilines, and their derivatives with trichloroacetimidates is also a known transformation. It is plausible that this compound could be employed to introduce the but-2-ynyl moiety onto these aromatic rings, providing valuable building blocks for materials science and medicinal chemistry.
Extensive literature searches did not yield specific examples of alkyne carbofunctionalization strategies employing this compound. This suggests that while the but-2-ynyl group is a prime candidate for such transformations, its application in this context using a trichloroacetimidate leaving group is a yet-to-be-explored area of research.
Theoretically, the alkyne moiety of the but-2-ynyl group, once incorporated into a molecule, could undergo a variety of carbofunctionalization reactions. These could include Sonogashira coupling, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and various transition-metal-catalyzed additions across the triple bond. The development of one-pot procedures where the initial alkylation with this compound is followed by a subsequent carbofunctionalization of the alkyne would be a highly valuable synthetic strategy.
Applications in the Synthesis of Complex Molecules and Natural Product Frameworks
The utility of trichloroacetimidate-mediated alkylations extends to the synthesis of complex molecules and natural product frameworks. The introduction of a functionalized alkyl group, such as the but-2-ynyl moiety, can provide a crucial handle for the elaboration of intricate molecular architectures.
As previously mentioned, the reaction of a propargyl imidate with a tryptamine derivative has been successfully employed to construct the pyrroloindoline core. This heterocyclic system is a key feature of numerous alkaloids with significant biological activities. The 61% yield achieved in this tandem alkylation-cyclization reaction demonstrates the efficiency of using alkyne-bearing trichloroacetimidates in the rapid assembly of complex heterocyclic frameworks.
It is reasonable to expect that this compound would serve as a valuable tool in similar synthetic strategies. The introduction of the but-2-ynyl group would not only facilitate the construction of the core structure but also provide a reactive alkyne for post-synthetic modifications. This would be particularly advantageous in diversity-oriented synthesis approaches, allowing for the rapid generation of a library of analogues for biological screening.
Table 2: Application in Natural Product Framework Synthesis
| Natural Product Framework | Key Reaction | Reagent | Significance |
| Pyrroloindoline | C3-Alkylation/Cyclization | Propargyl trichloroacetimidate | Rapid access to a core structure of many alkaloids. |
Catalytic Systems in But 2 Ynyl 2,2,2 Trichloroacetimidate Chemistry
Transition Metal Catalysis for Enhanced Selectivity and Efficiency
Palladium(II) complexes, particularly those from the COP (Cyclopentadienyl Palladium) family, are powerful catalysts for the asymmetric rearrangement of allylic trichloroacetimidates. nih.gov This transformation is a valuable method for preparing enantioenriched chiral allylic amines from prochiral allylic alcohols. nih.gov The catalytic cycle is understood to proceed through a cyclization-induced rearrangement mechanism. nih.gov Detailed kinetic and computational studies have been performed to elucidate the rate- and enantiodetermining steps of this reaction. nih.gov
While specific studies on but-2-ynyl 2,2,2-trichloroacetimidate are not extensively documented in the available literature, the general mechanism of palladium(II)-catalyzed rearrangement of allylic trichloroacetimidates provides a framework for predicting its reactivity. The reaction typically involves the coordination of the palladium(II) catalyst to the alkene, followed by an intramolecular attack of the nitrogen atom of the trichloroacetimidate (B1259523) onto the palladium-activated alkene. This leads to the formation of a six-membered palladacycle intermediate, which then undergoes reductive elimination to afford the rearranged product and regenerate the palladium(II) catalyst.
In the context of this compound, the alkyne moiety would be a substituent on the allylic backbone. The electronic and steric properties of the but-2-ynyl group would influence the rate and stereoselectivity of the rearrangement. The development of enantioselective syntheses of 2-vinyl oxygen heterocycles through palladium(II)-catalyzed cyclization of phenolic (E)-allylic trichloroacetimidate precursors further illustrates the versatility of this catalytic system. nih.gov
Table 1: Key Features of Palladium(II)-Catalyzed Allylic Trichloroacetimidate Rearrangement
| Feature | Description | Reference |
| Catalyst Family | COP (Cyclopentadienyl Palladium) complexes | nih.gov |
| Reaction Type | Asymmetric allylic rearrangement | nih.gov |
| Mechanism | Cyclization-induced rearrangement | nih.gov |
| Key Intermediate | Six-membered palladacycle | nih.gov |
| Products | Enantioenriched chiral allylic amines | nih.gov |
Silver(I) complexes have emerged as effective catalysts for the intramolecular hydroamination of alkynes with trichloroacetimidates. researchgate.net This reaction provides a direct and atom-economical method for the synthesis of nitrogen-containing heterocycles. researchgate.net The selectivity of the silver-catalyzed hydroamination is highly dependent on the reaction conditions, including the nature of the counter-anion and the solvent when no ligand is present. researchgate.net The introduction of non-chelating nitrogenous ligands can suppress competitive Brønsted acid catalysis, leading to improved yields and selectivity. researchgate.net
The mechanism of silver-catalyzed hydroamination is thought to involve the activation of the alkyne by the silver(I) catalyst, making it more susceptible to nucleophilic attack by the nitrogen atom of the trichloroacetimidate. This is followed by protonolysis of the resulting carbon-silver bond to afford the hydroamination product and regenerate the silver catalyst. Studies with silver-phenanthroline complexes have shown that these air- and moisture-stable catalysts are effective for the intramolecular hydroamination of various aminoalkynes. nih.gov
For this compound, a silver catalyst would facilitate the intramolecular addition of the trichloroacetimidate nitrogen across the but-2-ynyl alkyne, leading to the formation of a cyclic enamine or imine derivative. The regioselectivity of this addition would be a key aspect to control.
Table 2: Influence of Reaction Conditions on Silver-Catalyzed Intramolecular Hydroamination of Alkynes with Trichloroacetimidates
| Condition | Effect on Selectivity and Yield | Reference |
| Ligand | Non-chelating nitrogenous ligands suppress Brønsted acid catalysis, improving yield and selectivity. | researchgate.net |
| Counter-anion | Influences selectivity in the absence of a ligand. | researchgate.net |
| Solvent | Affects selectivity in ligand-free reactions. | researchgate.net |
| Catalyst System | Air- and moisture-stable silver-phenanthroline complexes show good activity. | nih.gov |
Gold(I) and Gold(III) catalysts are renowned for their ability to activate alkynes towards nucleophilic attack. nih.gov This property has been extensively utilized in glycosylation reactions where alkynyl glycosides serve as glycosyl donors. rsc.org While this compound is not a traditional glycosyl donor, the principle of gold-catalyzed alkyne activation is directly applicable. Gold catalysts could activate the but-2-ynyl group, facilitating reactions with various nucleophiles.
In the context of glycosylation, gold(I)-catalyzed reactions of glycosyl ortho-alkynylbenzoates have been widely studied. chemrxiv.org These reactions proceed through the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack of the ester carbonyl oxygen, leading to the formation of a reactive glycosyl donor species. A similar activation of this compound could potentially lead to novel transformations.
Furthermore, gold catalysis enables a wide range of alkyne functionalizations, including hydration, hydroalkoxylation, and dicarbofunctionalization. mdpi.comchemrxiv.org A gold-catalyzed four-component reaction has been reported that achieves the oxo-arylfluorination or oxo-arylalkenylation of internal alkynes. nih.gov This reaction proceeds via an Au(I)/Au(III) redox cycle and demonstrates excellent chemo-, regio-, and stereoselectivity. nih.gov Such a transformation could potentially be applied to this compound to introduce multiple functionalities in a single step.
Table 3: Examples of Gold-Catalyzed Alkyne Functionalization Reactions
| Reaction Type | Catalyst | Key Features | Reference |
| Glycosylation | Au(I) complexes | Activation of alkynyl glycosyl donors. | rsc.orgchemrxiv.org |
| Oxo-arylfluorination | Au(I)/Au(III) | Four-component reaction with high selectivity. | nih.gov |
| Oxo-arylalkenylation | Au(I)/Au(III) | Divergent synthesis controlled by directing groups. | nih.gov |
| 1,2-Dicarbofunctionalization | Gold catalysts | Utilizes organohalides as coupling partners. | chemrxiv.org |
Rhodium catalysts are versatile tools for the carbofunctionalization of alkynes, enabling the construction of complex carbocyclic and heterocyclic frameworks. Rhodium-catalyzed [2+2] cycloadditions of ynamides with nitroalkenes have been shown to produce cyclobutenamides. researchgate.net While ynamides are electronically different from trichloroacetimidates, this reaction highlights the potential of rhodium catalysts to mediate cycloaddition reactions involving alkyne derivatives.
Rhodium-catalyzed transannulation reactions of 1-sulfonyl-1,2,3-triazoles with β-diketones provide a route to multisubstituted 2-carbonylpyrroles. nih.gov This type of transformation, involving the cleavage and formation of multiple bonds, could potentially be adapted for this compound to generate novel heterocyclic structures.
Furthermore, rhodium(III)-catalyzed C-H activation and annulation strategies have been developed for the synthesis of fused heterocyclic systems. nih.gov In such a scenario, the but-2-ynyl group of the substrate could participate in the annulation cascade following an initial C-H activation event directed by a suitable functional group. The versatility of rhodium catalysis in asymmetric transformations of Morita-Baylis-Hillman trichloroacetimidates further underscores its potential for developing novel reactions with this compound. wayne.edu
Iridium catalysis has been successfully employed for the allylic fluorination of trichloroacetimidates, providing a rapid and regioselective method for the synthesis of branched allylic fluorides. organic-chemistry.org A key finding of these studies is the considerable functional group tolerance of the reaction, with substrates containing silyl (B83357) ethers, azides, and alkynes being compatible. organic-chemistry.org This tolerance makes iridium-catalyzed allylic fluorination a highly relevant transformation for this compound.
The reaction is typically carried out at room temperature under ambient air using Et3N·3HF as the fluoride (B91410) source. organic-chemistry.org Mechanistic investigations, combining experimental and computational approaches, have revealed that the trichloroacetimidate group plays a crucial role as both a potent leaving group and a ligand. nih.gov In the case of racemic allylic trichloroacetimidates, a dynamic kinetic asymmetric transformation (DYKAT) can be achieved using a chiral bicyclo[3.3.0]octadiene-ligated iridium catalyst, leading to enantioenriched allylic fluorides. nih.gov
The application of this methodology to this compound would be expected to yield the corresponding allylic fluoride with the but-2-ynyl group remaining intact. This would provide a valuable synthetic intermediate with both an alkyne and a fluorine functionality.
Table 4: Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates
| Feature | Description | Reference |
| Catalyst | Diene-ligated iridium complexes | organic-chemistry.orgnih.gov |
| Fluoride Source | Et3N·3HF | organic-chemistry.org |
| Key Advantage | High functional group tolerance (including alkynes) | organic-chemistry.org |
| Stereochemistry | Can be made highly enantioselective via DYKAT | nih.gov |
| Products | Branched allylic fluorides | organic-chemistry.org |
Cobalt catalysts offer a cost-effective and sustainable alternative to precious metals for the functionalization of alkynes. Cobalt-catalyzed hydroarylation of internal alkynes with 2-aryl pyridines has been shown to proceed with high regio- and stereoselectivity. d-nb.info This transformation involves the C-H activation of the aryl group and its subsequent addition across the alkyne. This compound, containing an internal alkyne, could potentially serve as a substrate in such reactions.
Another notable cobalt-catalyzed transformation is the alkenylzincation of unfunctionalized internal alkynes. nih.gov This reaction provides a stereoselective route to dienylzinc species, which are versatile intermediates for further synthetic manipulations. nih.gov The application of this methodology to this compound would generate a dienylzinc species with the trichloroacetimidate-derived group, opening up possibilities for subsequent cross-coupling reactions.
Furthermore, cobalt-catalyzed, aminoquinoline-directed sp2 C-H bond alkenylation with alkynes has been developed. nih.gov This reaction tolerates both internal and terminal alkynes and a wide range of functional groups. nih.gov While this reaction functionalizes an arene C-H bond, it demonstrates the capability of cobalt catalysts to mediate the coupling of C-H bonds with alkynes, a strategy that could potentially be adapted for intramolecular reactions involving this compound.
Organocatalysis and Non-Metal Promoted Transformations
The application of organocatalysis in transformations involving this compound centers on the activation of the trichloroacetimidate group by non-metallic species, primarily through Brønsted acid catalysis. Chiral phosphoric acids (CPAs), derived from optically active BINOL with tunable 3,3'-substituents, are particularly effective in this role. These catalysts function as bifunctional entities, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen. This dual functionality allows them to activate the trichloroacetimidate for nucleophilic attack while potentially organizing the transition state to achieve high levels of stereocontrol.
The activation mechanism involves the protonation of the imine nitrogen of the trichloroacetimidate by the Brønsted acid. This protonation significantly enhances the leaving group ability of the trichloroacetamide (B1219227) moiety, facilitating its displacement by a nucleophile in an SN1-like or SN2-like pathway. Research has shown that Brønsted acids with a pKa below 5.0 are generally effective at activating trichloroacetimidate donors. For instance, camphorsulfonic acid has been successfully used to catalyze the monoalkylation of anilines with trichloroacetimidates.
In the context of this compound, this activation strategy enables reactions where the but-2-ynyl group is transferred to various nucleophiles. The chirality of the CPA catalyst can induce enantioselectivity in reactions where a new stereocenter is formed. The bulky substituents at the 3,3'-positions of the BINOL backbone play a crucial role in creating a chiral pocket that shields one face of the reactive intermediate, directing the nucleophilic attack to the opposite face.
Beyond CPAs, other non-metal systems can promote transformations. Cooperative catalysis, where a Brønsted acid works in concert with another species, has been explored. For example, a singly protonated phenanthrolinium salt can act as a cooperative catalyst, where its N-H proton serves as the Brønsted acid to activate the trichloroacetimidate. Simultaneously, the trichloroacetamide byproduct can interact with the catalyst and the nucleophile through a network of hydrogen bonds, further organizing the transition state and accelerating the reaction rate. Such non-covalent interactions are central to the efficacy and selectivity of these organocatalytic systems.
Table 1: Organocatalytic and Non-Metal Systems for Trichloroacetimidate Activation
| Catalyst Type | Promoter | Activation Principle | Typical Transformations | Key Features |
|---|---|---|---|---|
| Brønsted Acid | Chiral Phosphoric Acids (CPAs) | Protonation of the imidate nitrogen to enhance leaving group ability. | Asymmetric alkylation, glycosylation, amination. | Bifunctional nature (acid/base sites); high stereocontrol via chiral scaffold. |
| Brønsted Acid | Camphorsulfonic Acid | Protonation of the imidate nitrogen. | Alkylation of amines (anilines). | Simple, effective for promoting nucleophilic substitution. |
| Cooperative Catalyst | Singly Protonated Phenanthrolinium Salt | Brønsted acid activation of the imidate coupled with hydrogen-bond-mediated organization of reactants by the catalyst and the trichloroacetamide byproduct. | Stereoselective glycosylations. | Involves a network of non-covalent interactions; byproduct accelerates the reaction. |
Rational Design of Ligand Systems and Catalyst Tuning for Specific Transformations
The reactivity of this compound is also profoundly influenced by transition metal catalysis, particularly with soft, π-acidic metals like gold(I) that readily activate the alkyne functionality. The rational design of ligand systems for these metal catalysts is paramount for tuning their reactivity, selectivity, and stability. For gold(I) catalysts, which typically adopt a linear coordination geometry, inducing asymmetry and controlling reaction pathways relies heavily on the electronic and steric properties of the ancillary ligand.
The design of ligands for gold(I)-catalyzed transformations of this compound focuses on several key factors:
Steric Hindrance : Bulky ligands can create a defined chiral pocket around the metal center. This steric environment is crucial for asymmetric catalysis, as it forces the substrate to coordinate in a specific orientation, thereby controlling the facial selectivity of subsequent bond formations. In reactions such as intramolecular cycloadditions or cycloisomerizations, the steric profile of the ligand can direct the folding of the substrate and favor the formation of one enantiomer or diastereomer over others.
Bifunctional Ligands : Ligands can be designed to be bifunctional, incorporating a secondary functional group capable of non-covalent interactions (e.g., hydrogen bonding) with the substrate. This secondary interaction helps to rigidify the transition state, leading to enhanced stereocontrol. This approach mimics principles from organocatalysis and combines them with the powerful activation capabilities of transition metals.
By systematically modifying these parameters—adjusting the electronic nature of phosphine or carbene ligands, increasing steric bulk, incorporating secondary coordinating sites, and selecting appropriate counter-ions—catalyst systems can be rationally tuned. This tuning allows for the optimization of specific transformations, whether the goal is to achieve high enantioselectivity in a cyclization reaction, control the regioselectivity of a nucleophilic attack on the alkyne, or enhance the catalyst's stability and turnover number.
Table 2: Principles of Ligand and Catalyst Design for Alkyne Transformations
| Design Parameter | Component Modified | Principle of Tuning | Desired Outcome for Transformation | Example Catalyst System |
|---|---|---|---|---|
| Electronic Effects | Ligand (e.g., phosphine, N-heterocyclic carbene) | Adjusting electron-donating/withdrawing properties to modify the metal center's electrophilicity. | Increased reaction rate, control over reaction pathway. | [L-Au]⁺X⁻ where L is an electron-poor phosphine. |
| Steric Hindrance | Ligand | Introducing bulky substituents (e.g., on a biaryl phosphine) to create a chiral environment. | High enantioselectivity or diastereoselectivity. | [(R)-DTBM-SEGPHOS-Au]⁺SbF₆⁻ |
| Secondary Interactions | Ligand | Incorporating hydrogen-bond donors/acceptors or other coordinating groups into the ligand backbone. | Enhanced stereocontrol through rigidified transition states. | Bifunctional phosphine-gold complexes. |
| Counter-ion | Anion (X⁻) | Selecting a weakly coordinating anion to maximize the catalyst's Lewis acidity and reactivity. | High catalytic activity and stability. | [L-Au]⁺BAr₄⁻ |
Stereochemical Control in But 2 Ynyl 2,2,2 Trichloroacetimidate Transformations
Diastereoselective Strategies in Reaction Design and Outcome
Diastereoselectivity in reactions of glycosyl trichloroacetimidates is often dictated by the existing stereocenters within the glycosyl donor and the acceptor molecule. The steric and electronic properties of protecting groups on the sugar backbone play a crucial role in directing the approach of the incoming nucleophile.
One of the most powerful strategies for achieving high diastereoselectivity is neighboring group participation . Acyl groups (such as acetyl or benzoyl) placed at the C-2 position of the glycosyl donor can form a transient cyclic oxonium ion intermediate. This intermediate shields one face of the molecule, forcing the glycosyl acceptor to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans glycosidic linkage. While effective, this method can be complicated by the potential for acyl group migration or the formation of 1,2-orthoester byproducts. nih.gov
In the absence of a participating group at C-2, the stereochemical outcome is influenced by a combination of factors including the anomeric effect, solvent effects, and the nature of the catalyst. For instance, the use of nitrile solvents can help modulate 1,2-trans selectivity, although the effect can be unpredictable for different donor-acceptor pairings. nih.gov
Substrate-controlled diastereoselectivity is also prominent in cycloaddition reactions. For example, in 1,3-dipolar cycloadditions between N-tert-butanesulfinylazadienes and azomethine ylides, the chiral sulfinyl group on the diene effectively directs the stereochemical course of the reaction, leading to the formation of densely substituted pyrrolidines with high diastereoselectivity. nih.gov The chiral information from the sulfinyl group is transferred to the newly formed stereocenters of the cycloadduct. nih.gov
Table 1: Influence of C-2 Substituent on Diastereoselectivity of Glycosylation
| C-2 Substituent | Typical Outcome | Mechanism |
|---|---|---|
| O-Acyl (e.g., OAc, OBz) | 1,2-trans | Neighboring Group Participation |
| O-Alkyl (e.g., OBn) | Mixture of α/β (anomers) | Non-participating; outcome depends on other factors |
| Azido (N₃) | 1,2-trans (often) | Can participate via an azidonium ion intermediate |
Enantioselective Approaches Utilizing Chiral Catalysts
Enantioselective transformations aim to produce one enantiomer of a chiral product over the other. This is typically achieved by using a chiral catalyst that creates a chiral environment around the reactants, favoring one reaction pathway.
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral Brønsted acids, thioureas, and squaramides are effective in activating glycosyl donors and acceptors through hydrogen bonding, thereby inducing enantioselectivity. mdpi.comntu.edu.sg For instance, cinchona alkaloid-derived squaramides have been successfully employed as catalysts in [4+2] cycloaddition reactions, yielding carbazolespirooxindole derivatives with excellent enantioselectivities. mdpi.com The catalyst forms hydrogen bonds with the reactants, organizing them in a specific orientation within the transition state to favor the formation of one enantiomer.
Chiral Lewis acids are also widely used. For example, a moderately active chiral Brønsted acid can be transformed into a highly active chiral Lewis acid upon treatment with a silylium ion source. This activated catalyst efficiently promotes the addition of cinnamates to cyclopentadiene in high yields and enantioselectivities. mdpi.com Similarly, isothiourea catalysts like HyperBTM have been used to achieve diastereo- and enantioselective [2+2] cycloadditions, producing β-lactones with excellent results. nih.gov
Table 2: Examples of Chiral Catalysts in Enantioselective Transformations
| Catalyst Type | Example Catalyst | Reaction Type | Typical Enantiomeric Ratio (er) |
|---|---|---|---|
| Isothiourea | HyperBTM | [2+2] Cycloaddition | >99:1 |
| Squaramide | Cinchonidine-derived | [4+2] Cycloaddition | up to 96:4 |
| Chiral Lewis Acid | Silylated C-H Acid | Diels-Alder | up to 99:1 |
Control of Anomeric Stereochemistry in Glycosylation Pathways
Controlling the stereochemistry at the anomeric center (C-1) is arguably the most significant challenge in oligosaccharide synthesis. The formation of either an α- or β-glycosidic linkage is determined by the interplay of the glycosyl donor, acceptor, promoter, and solvent.
As mentioned, the use of a participating group at C-2 is a robust method for obtaining 1,2-trans glycosides (e.g., β-glucosides and β-galactosides, or α-mannosides). nih.gov
For the synthesis of the more challenging 1,2-cis glycosides , several strategies are employed:
Non-participating groups: Using protecting groups at C-2 that cannot engage in neighboring group participation, such as ethers (e.g., benzyl ether), is a prerequisite.
Solvent Effects: Ethereal solvents like diethyl ether or dioxane can promote the formation of α-glycosides (1,2-cis for glucose-type donors) through a mechanism involving an outer-sphere complex, which favors an Sₙ2-like attack on the more reactive β-anomer of the activated donor. researchgate.net
Catalyst Control: The choice of catalyst can profoundly influence anomeric selectivity. For instance, certain gold(III) chloride catalysts have been shown to be highly effective in promoting β-selective glycosylation even with donors that lack a participating group at C-2. nih.gov This is achieved through a mechanism where the catalyst strongly interacts with the alcohol acceptor but only weakly with the trichloroacetimidate (B1259523) leaving group. nih.gov Conversely, iron(III) chloride has been shown to modulate 1,2-trans selective glycosylation reactions. researchgate.net
Intramolecular Aglycon Delivery (IAD): This strategy involves tethering the glycosyl acceptor to the donor. The subsequent intramolecular glycosylation is sterically constrained, leading to the formation of a specific anomer, typically the 1,2-cis product.
Table 3: Factors Influencing Anomeric Stereocontrol in Glycosylation
| Factor | Condition for 1,2-cis | Condition for 1,2-trans |
|---|---|---|
| C-2 Group | Non-participating (e.g., -OBn) | Participating (e.g., -OAc) |
| Solvent | Ethereal (e.g., Et₂O) | Nitrile (e.g., CH₃CN) |
| Catalyst | Halogenating agents (e.g., NIS/TfOH) | Lewis acids promoting Sₙ2 (e.g., PhBF₂) |
| Temperature | Low temperatures often favor α-selectivity | Generally less temperature dependent with NGP |
| Mechanism | Sₙ1-like (thermodynamic control) or Sₙ2 on β-donor | Sₙ2 on α-donor or NGP |
No Publicly Available Computational or Theoretical Studies on But-2-ynyl 2,2,2-trichloroacetimidate Found
Following a comprehensive and targeted search of publicly available scientific literature, no specific computational or theoretical chemistry studies focusing on the compound This compound could be identified. As a result, it is not possible to provide an article that adheres to the requested detailed outline on its computational analysis.
The search included queries for quantum chemical method applications, such as Density Functional Theory (DFT), aimed at elucidating reaction mechanisms, understanding regio- and stereoselectivity through transition state analysis, and predicting reactivity profiles and substrate scope specifically for this compound. Broader searches for computational studies on alkynyl trichloroacetimidates also did not yield any relevant information pertaining to this specific compound.
While research exists on the computational and theoretical aspects of other trichloroacetimidates, such as benzyl, glycosyl, and 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, the strict requirement to focus solely on the but-2-ynyl variant prevents the inclusion of this analogous data. The scientific findings for one compound cannot be directly and accurately extrapolated to another without specific research.
Therefore, the sections and subsections of the requested article, including the elucidation of reaction mechanisms, transition state analysis, and prediction of reactivity profiles for this compound, remain unaddressed in the current body of scientific literature.
Emerging Trends and Future Research Directions
Development of Novel Catalytic Systems for But-2-ynyl 2,2,2-Trichloroacetimidate Transformations
The transformation of trichloroacetimidates is often facilitated by catalytic systems to ensure high efficiency and selectivity. For this compound, future research is anticipated to focus on the development of novel catalysts that can control the regioselectivity and stereoselectivity of its reactions.
Lewis acids are commonly used to activate trichloroacetimidates for nucleophilic substitution. Research in this area could explore a range of Lewis acids, from simple metal triflates to more complex chiral Lewis acids, to catalyze the displacement of the trichloroacetimidate (B1259523) group by various nucleophiles. The development of catalytic asymmetric methods would be a particularly significant advancement, enabling the synthesis of chiral propargylated compounds.
Furthermore, transition metal catalysis offers a fertile ground for innovation. Catalysts based on gold, platinum, and other transition metals are known to activate alkynes and could be employed to induce novel transformations of this compound that involve the alkyne functionality. For instance, gold catalysts could promote cycloisomerization reactions of molecules derived from this imidate. Cooperative catalysis, where a catalyst activates both the trichloroacetimidate and the reacting partner, is another promising strategy to enhance reactivity and selectivity.
Table 1: Potential Catalytic Systems for this compound Transformations
| Catalyst Type | Potential Application | Research Focus |
|---|---|---|
| Brønsted Acids | Activation of the imidate for nucleophilic substitution. | Development of mild and selective acid catalysts. |
| Lewis Acids (e.g., BF₃·OEt₂, TMSOTf) | General activation for substitution reactions. | Exploration of chiral Lewis acids for asymmetric catalysis. |
| Transition Metals (e.g., Au, Pt, Pd) | Activation of the alkyne for cyclizations or coupling reactions. | Design of catalysts for novel cascade reactions. |
| Cooperative Catalysts | Simultaneous activation of the imidate and a nucleophile. | Development of bifunctional catalysts for enhanced selectivity. |
Integration into Cascade and Multicomponent Reactions for Enhanced Molecular Complexity
Cascade and multicomponent reactions represent highly efficient strategies for the rapid construction of complex molecular architectures from simple starting materials. The bifunctional nature of this compound makes it an ideal candidate for incorporation into such reaction sequences.
Future research will likely focus on designing cascade reactions where an initial transformation at the trichloroacetimidate moiety triggers a subsequent reaction involving the but-2-ynyl group, or vice versa. For example, a gold-catalyzed propargylic substitution could be followed by a cycloisomerization to rapidly generate complex heterocyclic structures. The development of such cascade processes would be highly valuable for the efficient synthesis of natural products and other biologically active molecules.
Multicomponent reactions (MCRs) involving this compound would also enable the rapid generation of diverse molecular scaffolds. For instance, an MCR could be designed where the imidate acts as an electrophile, while the alkyne participates in a subsequent cycloaddition or coupling step, all in a single pot. The exploration of isocyanide-based MCRs, in which the imidate could serve as a key component, is another promising direction.
Application of Green Chemistry Principles in Trichloroacetimidate Synthesis and Utilization
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly be influenced by these principles, focusing on improving the sustainability of both its synthesis and its subsequent transformations.
Key areas of focus will include the development of catalytic rather than stoichiometric activation methods to reduce waste. The use of greener solvents, or even solvent-free reaction conditions, will also be a priority. Furthermore, designing reactions with high atom economy, such as cascade and multicomponent reactions, aligns well with the goals of green chemistry. Research into the development of recyclable catalysts for trichloroacetimidate transformations would also be a significant contribution to this area.
Table 2: Green Chemistry Strategies for this compound
| Green Chemistry Principle | Application in Synthesis and Utilization |
|---|---|
| Catalysis | Development of efficient and recyclable catalysts to replace stoichiometric reagents. |
| Atom Economy | Integration into cascade and multicomponent reactions to maximize the incorporation of starting materials into the final product. |
| Safer Solvents and Auxiliaries | Exploration of reactions in greener solvents or under solvent-free conditions. |
| Design for Energy Efficiency | Development of reactions that proceed under mild conditions (e.g., lower temperatures). |
Innovative Applications in Advanced Materials Science and Chemical Biology Tools
The unique structural features of this compound suggest its potential for innovative applications in materials science and as a tool in chemical biology.
In materials science, the but-2-ynyl group can be utilized for the synthesis of novel polymers through polymerization of the alkyne. The trichloroacetimidate could be used to introduce this functionality onto monomeric units. The resulting polymers could have interesting electronic or optical properties.
In chemical biology, the but-2-ynyl group can serve as a versatile handle for bioconjugation via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. This compound could be used to introduce the alkyne moiety onto biomolecules or small molecule probes. This would enable the labeling and tracking of these molecules in biological systems. The development of chemical probes based on this scaffold could aid in the study of various biological processes and the identification of new drug targets.
Q & A
Basic: What synthetic methodologies are established for preparing but-2-ynyl 2,2,2-trichloroacetimidate?
Methodological Answer:
this compound can be synthesized via imidate formation using 2,2,2-trichloroacetonitrile and a propargyl alcohol derivative (e.g., but-2-yn-1-ol). The reaction typically involves:
Activation of the alcohol : Under anhydrous conditions, the alcohol reacts with trichloroacetonitrile in the presence of a base (e.g., DBU or NaH) to form the imidate .
Microwave-assisted optimization : Evidence suggests microwave irradiation can accelerate imidate formation, improving yields and reducing reaction times .
Purification : Chromatography (silica gel, eluting with dichloromethane/hexane mixtures) or distillation under reduced pressure is used to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
